N3-Amino Substitution: Structural Differentiation from C2-Amino and C4-Amino Thieno[2,3-d]pyrimidine-6-carboxylate Isomers
CAS 307324-80-7 bears the amino group at the N3 position of the pyrimidin-4-one ring, whereas the vast majority of biologically characterized thieno[2,3-d]pyrimidine-6-carboxylates place the amino group at C2 or C4. The C2-amino series (e.g., compound 2 from Cody et al. 2009) achieves dual TS/DHFR inhibition with IC50 values of 54 nM (TS) and 19 nM (DHFR) through a 'folate' binding mode confirmed by X-ray crystallography [1]. The C4-amino series (e.g., compound 2 from Iliev et al. 2023) demonstrates antiproliferative IC50 of 0.013 µM against MCF-7 cells [2]. The N3-amino isomer has not been evaluated in the same assays, but its inverted hydrogen-bond donor/acceptor geometry is predicted to engage a distinct set of biological targets. Molecular docking studies on closely related 3-amino-thieno[2,3-d]pyrimidine scaffolds suggest potential binding to the ATP site of Mnk kinases, a target class not addressed by C2- or C4-amino congeners [3]. This structural isomerism is non-interchangeable for target-based screening.
| Evidence Dimension | Amino substituent position and corresponding biological target profile |
|---|---|
| Target Compound Data | N3-amino substitution; predicted Mnk kinase binding (docking-based, no quantitative IC50 available) |
| Comparator Or Baseline | C2-amino analog (compound 2, Cody 2009): TS IC50 = 54 nM, DHFR IC50 = 19 nM [1]; C4-amino analog (compound 2, Iliev 2023): MCF-7 IC50 = 0.013 µM [2] |
| Quantified Difference | Qualitative: distinct target engagement profile; no head-to-head biochemical data exist between N3-amino and C2/C4-amino isomers |
| Conditions | C2-amino data: human TS and DHFR enzyme assays; C4-amino data: MCF-7 breast cancer cell viability (MTT assay) |
Why This Matters
Procurement for target-based screening requires the correct amino-substitution isomer; N3-amino placement fundamentally alters the pharmacophore geometry and predicted kinase selectivity profile compared to the more common C2- or C4-amino scaffolds.
- [1] Cody V, Pace J, Piraino J, Makin J, Gangjee A. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. J Med Chem. 2009;52(15):4892-4902. doi:10.1021/jm900490a View Source
- [2] Iliev I, Mavrova A, Yancheva D, et al. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. 2023;28(17):6347. doi:10.3390/molecules28176347 View Source
- [3] BindingDB. BDBM30641: IC50 = 7 nM for Mnk1/Mnk2a kinase inhibition (structurally related thieno[2,3-d]pyrimidine scaffold). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=30641 (accessed 2026-04-28). View Source
